2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide
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Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Acylation: The isoquinoline core can be acylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
N-Alkylation: The final step involves the N-alkylation of the acetamide with 3,3-diphenylpropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3-phenylpropyl)acetamide
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylbutyl)acetamide
Uniqueness
2-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(3,3-diphenylpropyl)acetamide is unique due to its specific structural features, such as the presence of the 3,3-diphenylpropyl group, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
CAS No. |
827310-00-9 |
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Molecular Formula |
C26H28N2O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,3-diphenylpropyl)acetamide |
InChI |
InChI=1S/C26H28N2O/c29-26(20-28-18-16-21-9-7-8-14-24(21)19-28)27-17-15-25(22-10-3-1-4-11-22)23-12-5-2-6-13-23/h1-14,25H,15-20H2,(H,27,29) |
InChI Key |
WRBMEYKOZIOREC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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